molecular formula C16H15N5O3S B2730212 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034288-76-9

2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2730212
CAS No.: 2034288-76-9
M. Wt: 357.39
InChI Key: PPVVDZJNTWSZLM-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. Its distinctive composition, involving the integration of heterocyclic groups like pyridazinone, oxadiazole, and thiophene, contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple stepwise reactions. Key steps include:

  • Formation of Oxadiazole: : This step involves the cyclization of a dithiocarbazate derivative with an appropriate hydrazide.

  • Formation of Pyrrolidine Derivative: : This is accomplished by reacting an appropriate ketone with an amine under reductive amination conditions.

  • Formation of the Pyridazinone Core: : This final step involves the cyclization of the intermediate compounds under acidic or basic conditions to yield the target pyridazinone.

Industrial Production Methods

Scaling the production of this compound requires careful optimization of reaction conditions. Industrial methods typically focus on achieving high yields with minimal by-products, often employing catalysts and automated reaction systems to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, such as:

  • Oxidation: : The thiophene ring can be oxidized using mild oxidizing agents.

  • Reduction: : Specific functional groups in the molecule may be selectively reduced using hydride donors.

  • Substitution: : The thiophene and oxadiazole rings are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: m-Chloroperoxybenzoic acid (mCPBA)

  • Reducing Agents: Sodium borohydride (NaBH4)

  • Substitution Conditions: Use of Lewis acids or bases to facilitate substitution reactions.

Major Products Formed

Reactions involving this compound typically yield derivatives that retain the core structure, but with modifications to the functional groups, enhancing or altering its properties.

Scientific Research Applications

2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has significant potential in multiple fields:

  • Chemistry: : Used in the development of new synthetic pathways and study of heterocyclic chemistry.

  • Biology: : Explored for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The compound's effects are primarily exerted through interactions with specific molecular targets and pathways:

  • Molecular Targets: : It may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: : The exact pathways are subject to ongoing research, but may include modulation of signaling cascades and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one: : Similar structure but with a piperidine ring.

  • 2-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)morpholin-1-yl)ethyl)pyridazin-3(2H)-one: : Similar but contains a morpholine ring.

Uniqueness

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Properties

IUPAC Name

2-[2-oxo-2-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c22-13-2-1-5-17-21(13)9-14(23)20-6-3-11(8-20)15-18-16(24-19-15)12-4-7-25-10-12/h1-2,4-5,7,10-11H,3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVVDZJNTWSZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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